2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
Description
Chemical Identity and Properties The compound 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate (CAS: 1354823-36-1) is a phosphorylated L-alanine ester. Its molecular formula is C₁₉H₂₃N₂O₇P, with a molecular weight of 450.4 g/mol and an XLogP3 value of 5.1, indicating moderate lipophilicity . Key structural features include:
- A 4-nitrophenoxy group attached to the phosphoryl moiety.
- A phenoxy substituent and a chiral (2S)-configured alanine backbone.
- A 2-ethylbutyl ester group for enhanced bioavailability .
Applications
This compound serves as a critical intermediate in synthesizing antiviral prodrugs, such as Remdesivir (GS-5734), where it undergoes further modifications to introduce nucleoside components . It is also utilized in life sciences research for studying phosphorylation mechanisms and enzyme interactions .
Properties
Molecular Formula |
C21H27N2O7P |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31+/m0/s1 |
InChI Key |
CSURKLFFMMBEFL-AZYRPFHASA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate involves a multi-step process centered on the formation of the phosphoramidate linkage between a suitably protected amino acid ester and a phosphorylating agent bearing the nitrophenoxy and phenoxy substituents. The key synthetic steps include:
- Preparation of the amino acid ester precursor, specifically (S)-2-ethylbutyl 2-aminopropanoate hydrochloride.
- Formation of the phosphoryl chloride intermediate using phenyl dichlorophosphate.
- Sequential substitution of chloride groups with 4-nitrophenol to introduce the 4-nitrophenoxy moiety.
- Coupling of the phosphoryl intermediate with the amino acid ester under controlled temperature and base conditions to form the phosphoramidate bond.
Detailed Synthetic Procedure (Based on Experimental Data)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (1.10 equiv), dichloromethane, cooled to –78°C | Suspension of amino acid ester hydrochloride in DCM, cooled to –78°C to prepare for phosphorylation |
| 2 | Phenyl dichlorophosphate (1.10 equiv) added, followed by triethylamine (1.10 equiv) | Formation of phosphoryl chloride intermediate via reaction with phenyl dichlorophosphate and base |
| 3 | Reaction mixture warmed to room temperature, stirred for 3 hours | Ensures complete formation of phosphoryl intermediate |
| 4 | Cooling to 0°C, addition of 4-nitrophenol (1 equiv), followed by triethylamine (1.10 equiv) | Substitution of one chloride with 4-nitrophenol to form the mixed phenoxy/nitrophenoxy phosphoryl intermediate |
| 5 | Stirring at 0°C to room temperature to complete substitution | Formation of (S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate |
This procedure yields the target phosphoramidate compound with high stereochemical fidelity and purity.
Reaction Scheme Summary
(S)-2-ethylbutyl 2-aminopropanoate·HCl + Phenyl dichlorophosphate + Et3N
↓ (–78°C to RT)
Phosphoryl chloride intermediate
+ 4-nitrophenol + Et3N (0°C)
↓
this compound
Purification and Characterization
- Purification : Post-reaction mixtures are typically worked up by quenching, extraction, and chromatographic purification or recrystallization to achieve ≥98% purity.
- Characterization : The compound is characterized by:
Industrial Scale Synthesis Considerations
- Automated reactors are employed to maintain strict temperature control and reagent addition rates.
- Use of bases such as triethylamine ensures neutralization of HCl formed during phosphorylation.
- Crystallization-induced dynamic resolution techniques have been applied to enhance enantiomeric purity during scale-up.
- Solvent selection (e.g., dichloromethane, acetonitrile) is critical for reaction efficiency and product isolation.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Amino Acid Ester | (S)-2-ethylbutyl 2-aminopropanoate hydrochloride |
| Phosphorylating Agent | Phenyl dichlorophosphate |
| Nucleophile for Substitution | 4-nitrophenol |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature Range | –78°C to room temperature |
| Reaction Time | 3 hours for phosphorylation; additional time for substitution |
| Purification | Chromatography, recrystallization |
| Purity Achieved | ≥98% |
Chemical Reactions Analysis
Oxidation Reactions
The nitro group (-NO₂) on the 4-nitrophenoxy moiety undergoes reduction under specific conditions. This reaction is critical for generating intermediates with biological relevance.
| Reaction Type | Conditions/Reagents | Major Product |
|---|---|---|
| Reduction of nitro | H₂ gas, Pd/C catalyst, room temperature | Amino derivative (-NH₂) |
Key Findings :
-
Catalytic hydrogenation selectively reduces the nitro group without affecting the phosphoramidate or ester functionalities.
-
The reaction is stereospecific, retaining the (S)-configuration at the chiral phosphorus center .
Substitution Reactions
The ester and phosphoramidate groups participate in nucleophilic substitution reactions, enabling structural modifications.
Hydrolysis of Ester Group
| Reaction Type | Conditions/Reagents | Major Product |
|---|---|---|
| Alkaline hydrolysis | 1M NaOH, reflux | Carboxylic acid derivative |
| Acidic hydrolysis | 1M HCl, 60°C | Carboxylic acid derivative |
Hydrolysis of Phosphoramidate Group
| Reaction Type | Conditions/Reagents | Major Product |
|---|---|---|
| Acidic cleavage | 6M HCl, 80°C | Phosphoric acid and amine derivatives |
Key Findings :
-
Alkaline hydrolysis of the ester group proceeds with a yield of >85% under reflux conditions.
-
The phosphoramidate bond is stable in neutral aqueous solutions but cleaves under strongly acidic or basic conditions .
Phosphorylation Reactions
The compound acts as a phosphorylating agent in the presence of nucleophiles such as alcohols or amines.
| Reaction Type | Conditions/Reagents | Major Product |
|---|---|---|
| Phosphorylation | Methanol, pH 4–5, 25°C | Methylphosphoramidate derivative |
Key Findings :
-
The reaction proceeds via a nucleophilic attack on the phosphorus atom, forming a new P–O or P–N bond.
-
Stereochemical integrity at the phosphorus center is maintained during phosphorylation .
Elimination Reactions
Thermal decomposition studies reveal fragmentation pathways under high-temperature conditions.
| Reaction Type | Conditions/Reagents | Major Products |
|---|---|---|
| Thermal degradation | 200°C, inert atmosphere | 4-Nitrophenol, phosphoric acid |
Key Findings :
Research Advancements
Recent studies highlight the compound’s role in antiviral drug development:
-
Structure-Activity Relationship (SAR) : Modifications at the ester group (e.g., replacing 2-ethylbutyl with cyclopropylethyl) enhance antiviral potency against RNA viruses .
-
Mechanistic Insights : The phosphoramidate group acts as a prodrug moiety, releasing the active antiviral metabolite intracellularly .
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituted Phenoxy Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
- Electron-Withdrawing Substituents: The 4-nitrophenoxy group (target compound) and pentafluorophenoxy derivatives enhance electrophilicity, facilitating nucleophilic reactions in prodrug activation .
- Lipophilicity: The perfluorinated analogs exhibit higher XLogP3 values (6.2–6.8 vs.
- Synthetic Utility: The target compound is a precursor to Remdesivir, while pentafluorophenoxy derivatives are intermediates for hepatitis C antivirals like sofosbuvir .
Functional Analogs: Nucleotide Prodrugs
Table 2: Functional Comparison with Antiviral Prodrugs
Key Findings :
- Remdesivir: Incorporates the target compound’s phosphorylated alanine backbone but adds a cyano-substituted tetrahydrofuran and aminopyrrolotriazine group for direct RdRp inhibition. Its molecular weight (602.58 g/mol) and complexity exceed the target compound’s .
- Bioactivation : Both Remdesivir and the target compound require enzymatic conversion (e.g., esterase cleavage) to release active metabolites, though Remdesivir’s triphosphate metabolite directly inhibits viral replication .
- Therapeutic Scope : The target compound’s simpler structure limits direct antiviral activity but enhances modularity for derivative synthesis .
Biological Activity
2-Ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, also known by its CAS number 1354823-36-1, is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the field of antiviral drug development. This article explores the compound's biological activity, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 450.42 g/mol. The structure includes a phosphorous atom bonded to both a nitrophenoxy and a phenoxy group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1354823-36-1 |
| Molecular Formula | C21H27N2O7P |
| Molecular Weight | 450.42 g/mol |
| IUPAC Name | 2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
The biological activity of this compound primarily involves its role as an antiviral agent. Research indicates that it inhibits viral replication by interfering with viral proteins essential for the life cycle of viruses, including Ebola and other emerging RNA viruses. The mechanism likely involves:
- Binding to Viral Proteins : The compound has shown an ability to bind to specific sites on viral enzymes, disrupting their function.
- Inhibition of Viral Replication : By inhibiting these enzymes, the compound prevents the replication of viral RNA, thereby reducing viral load in infected cells.
Biological Activity Studies
Several studies have demonstrated the biological activity of this compound against various viruses:
- Antiviral Efficacy :
- Comparative Analysis :
- A comparative study involving structural analogs indicated that the unique combination of the nitrophenoxy group and ethyl butyl side chain enhances its potency against viral targets compared to other phosphoramidates .
Case Studies
Several notable case studies highlight the effectiveness of this compound:
- Ebola Virus Studies : In preclinical models, treatment with derivatives of this compound resulted in significant reductions in viremia and mortality in infected non-human primates .
- Broad-Spectrum Activity : The compound has also demonstrated activity against other RNA viruses such as RSV and HCV, indicating its potential as a broad-spectrum antiviral agent .
Toxicity and Safety Profile
While promising as an antiviral agent, this compound is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use .
Q & A
Q. What is the optimal synthetic route for 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, and what experimental conditions are critical?
The compound can be synthesized via a multi-step approach involving phosphorylation and esterification. A typical method involves:
- Coupling agents : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate phosphoryl intermediates .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for reaction homogeneity.
- Purification : Preparative HPLC or column chromatography to isolate the product from side reactions (e.g., unreacted starting materials) .
- Chirality control : Ensure stereospecificity via chiral auxiliaries or enantioselective catalysts .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Q. What are the primary research applications of this compound in life sciences?
Phosphorylated amino acid derivatives like this compound are used as:
- Enzyme inhibitors : Targeting kinases or phosphatases in signal transduction studies .
- Prodrug candidates : Ester groups (e.g., 2-ethylbutyl) enhance lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays to rule out assay-specific artifacts .
- Control experiments : Test metabolites or degradation products (e.g., free acids from ester hydrolysis) to confirm the active species .
- Computational docking : Compare binding modes with structural analogs to identify critical interactions .
Q. What strategies optimize reaction yields while minimizing racemization during synthesis?
- Low-temperature conditions : Perform coupling steps at 0–4°C to reduce epimerization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino protection, removed under mild acidic conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .
Q. How can computational methods improve the design of derivatives with enhanced stability?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways .
- Molecular dynamics (MD) : Simulate hydrolysis kinetics of the ester group under physiological pH to predict metabolic stability .
- QSPR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with solubility and bioavailability .
Q. What experimental approaches address stability challenges in pharmacokinetic studies?
- Stress testing : Expose the compound to light, heat, and varying pH to identify degradation pathways (e.g., ester hydrolysis) .
- Lyophilization : Stabilize the compound in solid form for long-term storage .
- Plasma protein binding assays : Use equilibrium dialysis to assess interactions with serum albumin, which may affect half-life .
Methodological Considerations
Q. Example Table: Key Parameters for Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
